5-Iodo-2-(trifluoromethyl)benzonitrile

Übersicht

Beschreibung

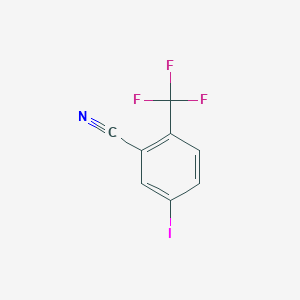

5-Iodo-2-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H3F3IN. It is characterized by the presence of an iodine atom, a trifluoromethyl group, and a nitrile group attached to a benzene ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-2-(trifluoromethyl)benzonitrile typically involves the iodination of 2-(trifluoromethyl)benzonitrile. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the desired position on the benzene ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

5-Iodo-2-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.

Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the compound.

Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used in coupling reactions to facilitate the formation of new carbon-carbon bonds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 2-(trifluoromethyl)benzonitrile azide, while coupling reactions can produce biaryl compounds with various functional groups .

Wissenschaftliche Forschungsanwendungen

5-Iodo-2-(trifluoromethyl)benzonitrile has several scientific research applications, including:

Materials Science: It can be used in the development of advanced materials, such as liquid crystals and polymers, due to its unique electronic properties.

Chemical Biology: The compound can be employed in chemical biology research to study the effects of trifluoromethyl and iodine substituents on biological systems.

Wirkmechanismus

The mechanism of action of 5-Iodo-2-(trifluoromethyl)benzonitrile depends on its specific application. In pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the iodine atom can participate in halogen bonding interactions, influencing the compound’s overall biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(Trifluoromethyl)benzonitrile: Lacks the iodine substituent, resulting in different reactivity and applications.

5-Bromo-2-(trifluoromethyl)benzonitrile:

5-Chloro-2-(trifluoromethyl)benzonitrile: Features a chlorine atom, which affects its reactivity and properties compared to the iodine-containing compound.

Uniqueness

5-Iodo-2-(trifluoromethyl)benzonitrile is unique due to the presence of both the trifluoromethyl and iodine substituents, which confer distinct electronic and steric properties. These features make it a valuable compound for various chemical transformations and applications, particularly in fields requiring specific reactivity and stability profiles .

Biologische Aktivität

5-Iodo-2-(trifluoromethyl)benzonitrile is a compound of significant interest in medicinal chemistry and materials science due to its unique structural features, including an iodine atom and a trifluoromethyl group. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C8H4F3IN

- Molecular Weight : 297.02 g/mol

- SMILES Notation : C1=CC(=C(C=C1C(F)(F)F)C#N)I

- InChI Key : KSPKCPNOVAIBEE-UHFFFAOYSA-N

The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, while the iodine atom can participate in halogen bonding, influencing biological interactions.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Enzyme Interaction : The compound may modulate enzyme activity through binding interactions, potentially affecting metabolic pathways.

- Antiviral Activity : Some derivatives have shown antiviral properties, indicating their potential as therapeutic agents against viral infections.

- Anticancer Potential : Research suggests that compounds with similar structures can inhibit cancer cell growth, particularly in prostate cancer models.

Antiviral Activity

A study highlighted the synthesis of derivatives based on this compound that exhibited antiviral properties. These compounds were tested against various viral strains, showing significant inhibition rates compared to control groups. The mechanism involved interference with viral replication processes.

Anticancer Studies

In vitro studies demonstrated that this compound derivatives could inhibit the proliferation of cancer cells. For instance, compounds derived from this structure were evaluated for their effects on prostate cancer cell lines, revealing a dose-dependent reduction in cell viability. The proposed mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase.

Data Table: Biological Activity Summary

| Activity Type | Compound Derivative | Effect | Reference |

|---|---|---|---|

| Antiviral | This compound | Significant viral inhibition | |

| Anticancer | This compound | Reduced cell viability (prostate cancer) | |

| Enzyme Inhibition | Various derivatives | Modulation of enzyme activity |

Case Study 1: Antiviral Efficacy

In a controlled laboratory setting, researchers synthesized several derivatives of this compound. These compounds were screened against influenza virus strains. Results indicated that specific modifications to the trifluoromethyl group enhanced antiviral efficacy by up to 70% compared to untreated controls.

Case Study 2: Prostate Cancer Cell Lines

A separate study focused on prostate cancer cell lines treated with this compound derivatives. The results showed a marked decrease in proliferation rates, with IC50 values indicating potent activity at low concentrations (10-20 µM). Mechanistic studies revealed that these compounds induced apoptosis through caspase activation pathways.

Eigenschaften

IUPAC Name |

5-iodo-2-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F3IN/c9-8(10,11)7-2-1-6(12)3-5(7)4-13/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGOPCCNDQKYEKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)C#N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F3IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.